molecular formula C17H14ClNO2 B1420705 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160257-12-4

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1420705
M. Wt: 299.7 g/mol
InChI Key: RDLXRQSNCRQXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H14ClNO2 . It is used for proteomics research . The related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has a molecular weight of 281.31 .


Molecular Structure Analysis

The InChI code for the related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, is 1S/C17H15NO3/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is 299.76 . The related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has a molecular weight of 281.31 . It is recommended to store this compound in a refrigerated environment .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of furan and quinoline derivatives in antibacterial applications. For instance, the synthesis of 2-(2-furyl)4-quinolinecarboxylic acids and 2-(5-nitro-2-furyl)4-quinolinecarboxylic acids has been explored for their significant antibacterial activities, indicating the relevance of such compounds in developing new antibacterial agents (Holla, Shridhara, Rao, & Poojary, 2002). Similarly, another study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, showing good antibacterial and antifungal activity, further supporting the potential of quinoline derivatives in antimicrobial applications (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Antioxidant Properties

The antioxidant properties of quinoline derivatives have also been studied. Hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, prepared through Biginelli reaction, exhibited notable antioxidant activity. This suggests the utility of such compounds in fields requiring antioxidant properties, like pharmaceuticals or food preservation (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

Catalytic Applications

The catalytic potential of quinoline derivatives has been highlighted in a study involving bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes. These complexes demonstrated high activity as catalysts for the polymerization of ethylene, indicating their applicability in the production of vinyl-terminated polyethylene waxes and other polymer materials (Han, Zuo, Ma, Solan, Hu, Liang, & Sun, 2021).

Photophysical Studies

Quinoline derivatives have been used in studies exploring their photophysical properties. For example, the TDDFT method and PCM formalism were utilized to investigate the properties of 3-hydroxychromones and 3-hydroxyquinolones derivatives in polar and non-polar aprotic solvents, revealing insights into their dual emission bands and excited state intramolecular proton transfer reactions (Ndongo, Boyomo, & Owono, 2018).

Environmental Applications

The biodegradation of quinoline compounds by microbial action has been studied for environmental applications. For instance, Klebsiella pneumoniae TJ-A was found to utilize 2-methylquinoline as a sole carbon and energy source, providing a potential method for the bioremediation of quinoline-contaminated environments (Wang, Li, & Duan, 2014).

Safety And Hazards

Specific safety and hazard information for 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is not available in the retrieved data. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLXRQSNCRQXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190283
Record name 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

CAS RN

1160257-12-4
Record name 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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